molecular formula C17H18N2O2S B5505221 N,3,6-trimethyl-N-[1-(1,3-thiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide

N,3,6-trimethyl-N-[1-(1,3-thiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide

Cat. No. B5505221
M. Wt: 314.4 g/mol
InChI Key: VOBIFKOOFAFURS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to the one often involves cyclization reactions, where key intermediates like thioamides react with chloroacetoacetate or similar reagents. For instance, ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, a structurally similar compound, was synthesized through the cyclization of thioamide with 2-chloroacetoacetate, yielding a process above 60% efficiency (Tang Li-jua, 2015). This method could potentially be adapted for the synthesis of the target compound by adjusting the starting materials to include the benzofuran and thiazole components specific to it.

Scientific Research Applications

Anticancer Activity

  • Benzofuran Derivatives: A series of benzofuran derivatives, including those related to N,3,6-trimethyl-N-[1-(1,3-thiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide, have been synthesized and evaluated for their anticancer activities. Some of these derivatives exhibit promising anticancer effects against various cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021).

Antimicrobial and Antibacterial Activity

  • Novel Derivatives Synthesis: Synthesis of novel derivatives, including benzofuran carboxamides, has been explored for their potential antimicrobial properties. These compounds have been tested against various pathogenic microorganisms, showing significant activity in some cases (Idrees et al., 2019).

Antiviral Activity

  • Antiviral Compounds: Research on related benzofuran derivatives indicates potential antiviral activity. These compounds have been synthesized and evaluated for their efficacy against viruses like herpes and measles (Revankar et al., 1981).

Synthesis and Characterization

  • Efficient Synthesis Methods: Studies have been conducted on the efficient synthesis of related compounds, employing methods like microwave irradiation, which result in multifunctionalized benzofurans. These methods contribute to the advancement of chemical synthesis techniques (Ma et al., 2014).

Application in Medicinal Chemistry

  • Inhibitory Properties: Some derivatives of benzofuran carboxamides have been found to possess inhibitory properties against enzymes like cholinesterase. This indicates their potential for developing treatments for diseases related to enzyme dysfunction (Abedinifar et al., 2018).

properties

IUPAC Name

N,3,6-trimethyl-N-[1-(1,3-thiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-10-5-6-13-11(2)16(21-14(13)7-10)17(20)19(4)12(3)15-8-18-9-22-15/h5-9,12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBIFKOOFAFURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C(=O)N(C)C(C)C3=CN=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,3,6-trimethyl-N-[1-(1,3-thiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide

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